Disilane, methylpentaphenyl-
Description
Contextualization within Disilane (B73854) Compound Research
Disilanes exhibit unique electronic and structural properties compared to their carbon-based counterparts, alkanes. The Si-Si bond is generally longer and weaker than a C-C bond, making it more susceptible to cleavage under various conditions, including photolysis. This reactivity is central to the study of disilanes.
The investigation of asymmetrically substituted disilanes, such as methylpentaphenyl-disilane, is particularly insightful. The electronic and steric differences between the methyl and phenyl substituents on the silicon-silicon backbone provide a means to probe the mechanisms of reactions involving the Si-Si bond. Research on this compound often involves its use as a precursor to generate highly reactive and transient species, such as silylenes (divalent silicon compounds) and silenes (compounds with a silicon-carbon double bond). mdpi.comresearchgate.net The study of these fleeting intermediates is crucial for understanding reaction pathways and developing new synthetic methodologies in organosilicon chemistry. researchgate.net
Research Significance and Academic Rationale
The primary research significance of Disilane, methylpentaphenyl- lies in its utility as a photochemical precursor for generating and studying reactive silicon intermediates. mdpi.comresearchgate.net The photolysis (decomposition by light) of this compound provides a clean and controlled method to produce silyl (B83357) radicals and silenes, whose behavior can then be scrutinized using techniques like laser flash photolysis. researchgate.netacs.org
Theoretical studies, often employing density functional theory (DFT), complement these experimental investigations by modeling the potential energy surfaces of the photochemical reactions. mdpi.com These combined experimental and theoretical approaches allow for a detailed understanding of the reaction mechanisms, including the roles of excited triplet states and intersystem crossing. mdpi.com
The knowledge gained from studying the photodecomposition of methylpentaphenyl-disilane has broader implications for the field of organosilicon chemistry. It contributes to a more profound understanding of the fundamental principles governing the reactivity of silicon compounds. This understanding is essential for the rational design of new silicon-based materials with tailored optical, electronic, and mechanical properties. Furthermore, the insights into reactive intermediates can guide the development of novel catalytic processes and synthetic routes for complex organosilicon architectures.
Physicochemical Properties of Disilane, methylpentaphenyl-
| Property | Value |
|---|---|
| Chemical Formula | C₃₁H₂₈Si₂ |
| Molecular Weight | 456.7 g/mol |
| CAS Number | 1450-22-2 |
| Appearance | Not specified in literature |
| Solubility | Soluble in organic solvents like acetonitrile (B52724) and isooctane |
Reported Photolysis Products and Quantum Yields of Disilane, methylpentaphenyl-
| Product | Reported Yield (approximate) |
|---|---|
| Silyl Radicals | ~20% |
| 1,1-diphenylsilene | ~35% |
| Silatriene | ~42% |
Data derived from theoretical studies on the photolysis of methylpentaphenyl-disilane. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl-diphenyl-triphenylsilylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28Si2/c1-32(27-17-7-2-8-18-27,28-19-9-3-10-20-28)33(29-21-11-4-12-22-29,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIPUGLQRTUKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347408 | |
| Record name | Disilane, methylpentaphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-22-2 | |
| Record name | Disilane, methylpentaphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Disilane, Methylpentaphenyl
Established Synthetic Pathways
Established methods for the formation of the silicon-silicon bond in disilanes traditionally rely on coupling reactions of halosiloanes. These methods, while foundational, often face challenges in terms of selectivity and reaction conditions, especially for unsymmetrical products like methylpentaphenyl-disilane.
Specific Reaction Mechanisms and Optimized Conditions
A primary and well-established method for the synthesis of disilanes is the Wurtz-type coupling reaction. wikipedia.orgorganic-chemistry.org This involves the reductive coupling of two silyl (B83357) halides in the presence of an alkali metal, typically sodium. wikipedia.org For the synthesis of methylpentaphenyl-disilane, this would conceptually involve the reaction of a methyl-substituted silyl halide with a pentaphenyl-substituted silyl halide.
The generalized mechanism for a Wurtz-type coupling of silyl halides is as follows:
Formation of a silyl anion: R₃Si-X + 2 Na → R₃Si⁻Na⁺ + NaX
Nucleophilic attack: R₃Si⁻Na⁺ + R'₃Si-X → R₃Si-SiR'₃ + NaX
A significant challenge in synthesizing an unsymmetrical disilane (B73854) like methylpentaphenyl-disilane via this route is the potential for the formation of symmetrical byproducts (hexamethyldisilane and decabutyldisilane in a conceptual reaction). To achieve a higher yield of the desired unsymmetrical product, a statistical mixture of products would need to be separated. organic-chemistry.org The reaction is typically carried out in an inert, aprotic solvent such as ether or tetrahydrofuran (B95107) (THF). wikipedia.org
While specific optimized conditions for the synthesis of methylpentaphenyl-disilane are not extensively documented in publicly available literature, general conditions for Wurtz-type couplings of silyl halides involve refluxing temperatures and an inert atmosphere to prevent the reaction of the highly reactive silyl anion with moisture or oxygen.
Precursor Design and Functional Group Derivatization
The precursors for the Wurtz-type synthesis of methylpentaphenyl-disilane would be appropriately substituted silyl halides. The design of these precursors is critical for the successful synthesis of the target molecule. For instance, the synthesis could involve the coupling of chlorodimethylphenylsilane (B1200534) with chlorotriphenylsilane.
Functional group derivatization plays a crucial role in the synthesis of these precursors. The synthesis of chlorotrimethylsilane, a common precursor for silylating agents, can be achieved through the direct reaction of methyl chloride with silicon in the presence of a copper catalyst. Similar principles can be applied to the synthesis of the phenyl-substituted silyl chloride precursors.
Furthermore, methylpentaphenyl-disilane itself can serve as a precursor for other functionalized disilanes. For example, it has been used in the synthesis of 1-methyl-2-phenyldisilane. mdpi.com This reaction involves the treatment of methylpentaphenyl-disilane with trifluoromethanesulfonic acid, followed by reduction with lithium aluminum hydride. mdpi.com This highlights the utility of methylpentaphenyl-disilane as a key intermediate in the synthesis of other specialized organosilicon compounds.
Novel Synthetic Approaches and Catalytic Strategies
Recent advancements in synthetic organosilicon chemistry have focused on developing more selective and efficient methods for the formation of Si-Si bonds, including the use of transition-metal catalysis and photochemical or thermal routes.
Transition-Metal Catalysis in Disilane Synthesis
Transition-metal catalysis has emerged as a powerful tool for the synthesis of disilanes, offering milder reaction conditions and higher selectivity compared to traditional methods. researchgate.netnih.gov Nickel and palladium complexes, in particular, have shown significant promise in catalyzing the bis-silylation of alkynes with unsymmetrical disilanes. researchgate.netnih.gov
While a direct synthesis of methylpentaphenyl-disilane using this method is not explicitly reported, the general principle involves the oxidative addition of a disilane to a low-valent transition metal complex, followed by insertion of an unsaturated substrate (like an alkyne or alkene) and subsequent reductive elimination to form a new Si-C bond and regenerate the catalyst. For the synthesis of a disilane itself, a related approach could involve the dehydrogenative coupling of hydrosilanes.
The development of chiral ligands for transition metal catalysts has also opened up avenues for the asymmetric synthesis of chiral organosilicon compounds, which could be extended to the synthesis of enantioenriched disilanes. rsc.org
Emerging Photochemical and Thermal Synthesis Routes
Photochemical methods offer an alternative pathway for the formation and modification of disilanes. Theoretical studies on the photolysis of methylpentaphenyl-dimetallanes (where the metals are silicon or germanium) have shown that the Si-Si σ bond can be cleaved upon photoexcitation. This process proceeds through the formation of triplet and singlet diradical intermediates. While often associated with the decomposition of disilanes, such photochemical reactivity could potentially be harnessed in reverse for their synthesis under specific conditions, for example, by trapping the generated silyl radicals.
Thermally induced reactions are also relevant in the context of disilane chemistry. Disilanes, in general, undergo thermal decomposition at elevated temperatures. For instance, disilane itself decomposes around 640 °C to deposit amorphous silicon. wikipedia.org While high temperatures typically lead to decomposition, carefully controlled thermal conditions could potentially be employed for the synthesis or rearrangement of substituted disilanes.
Advanced Spectroscopic and Structural Elucidation of Disilane, Methylpentaphenyl
Time-Resolved Spectroscopic Characterization of Reactive Intermediates
The photochemistry of Disilane (B73854), methylpentaphenyl- has been extensively investigated using time-resolved spectroscopic techniques. These methods allow for the direct observation and characterization of short-lived species that are generated upon photolysis.
Nanosecond laser flash photolysis has been a primary tool in unraveling the complex photochemistry of Disilane, methylpentaphenyl-. In these experiments, a solution of the disilane is irradiated with a short, intense pulse of laser light, typically at 248 nm. This excitation leads to the formation of transient species, whose subsequent behavior can be monitored over timescales of nanoseconds to microseconds.
The photolysis of Disilane, methylpentaphenyl- in solvents such as deoxygenated hexane, isooctane, or acetonitrile (B52724) results in the generation of a complex mixture of transient species. The initial photochemical step is believed to be the homolytic cleavage of the silicon-silicon bond, or the extrusion of a silylene. The subsequent reactions of these primary photoproducts lead to the observed transient absorptions.
Transient absorption spectroscopy is employed to detect and identify the reactive intermediates formed during the laser flash photolysis of Disilane, methylpentaphenyl-. Following excitation, a probing light source is passed through the sample, and the changes in absorbance are recorded as a function of wavelength and time.
Upon photolysis of Disilane, methylpentaphenyl-, a strongly absorbing transient species is observed. This transient is characterized by its UV-Vis absorption spectrum and its decay kinetics. The assignment of this transient to a specific chemical entity, such as a silene (a compound with a silicon-carbon double bond), is supported by its reactivity towards various quenching agents. For instance, the rate constants for the reaction of the transient with reagents like methanol (B129727), t-butanol, acetic acid, acetone (B3395972), and oxygen have been measured. These quenching studies provide strong evidence for the identity of the transient species and help to elucidate the reaction mechanism.
The decay of the transient species typically follows mixed pseudo-first-order and second-order kinetics, indicating that both unimolecular decay pathways and bimolecular reactions contribute to its disappearance over several tens of microseconds. The solvent can also play a role in the observed transient behavior.
While direct time-resolved Electron Spin Resonance (ESR) studies specifically on Disilane, methylpentaphenyl- are not extensively detailed in the readily available literature, the research group of Sluggett and Leigh has utilized this technique for related organosilicon compounds. Time-resolved ESR is a powerful method for the detection and characterization of radical intermediates, which are paramagnetic species. Given that the photolysis of disilanes can involve homolytic cleavage of the Si-Si bond to form silyl (B83357) radicals, it is a highly relevant technique.
In a typical time-resolved ESR experiment, the sample is irradiated with a laser pulse inside the cavity of an ESR spectrometer. The resulting ESR signals from any paramagnetic species generated are then recorded as a function of time. This can provide information about the structure, dynamics, and reaction kinetics of the radical intermediates. For other organosilicon compounds, time-resolved ESR has been successfully used to study the formation and reactivity of silyl radicals.
Advanced Structural Analysis
A thorough search of the available scientific literature did not yield specific studies on the advanced structural analysis of Disilane, methylpentaphenyl- using single-crystal X-ray diffraction or investigations into its coordination geometries and potential for hypercoordination. This suggests that a definitive solid-state crystal structure for this compound may not be publicly available at this time. Such studies would be invaluable for correlating the solid-state conformation with the observed photochemical reactivity.
Similarly, specific investigations into the coordination geometries and the potential for hypercoordination at the silicon centers in Disilane, methylpentaphenyl- are not documented in the available literature. Hypercoordination, where silicon expands its coordination number beyond four, is a known phenomenon in organosilicon chemistry and could potentially influence the compound's reactivity.
Surface and Bulk Characterization Techniques
The comprehensive characterization of Disilane, methylpentaphenyl- necessitates a multi-technique approach to probe its surface and bulk properties. The arrangement of the phenyl and methyl groups around the disilane core, along with potential intermolecular interactions, dictates the material's macroscopic properties. Advanced analytical methods are employed to elucidate morphology, elemental composition, chemical states, and crystallographic structure, which are crucial for understanding its behavior in various applications. While specific research exclusively detailing the characterization of Disilane, methylpentaphenyl- is limited, the application of standard surface and bulk analysis techniques can be understood from studies on analogous organosilicon and phenyl-substituted silane (B1218182) compounds. kyoto-u.ac.jpcore.ac.uk
High-Resolution Imaging: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
High-resolution imaging techniques are fundamental for visualizing the morphology and microstructure of materials. For Disilane, methylpentaphenyl-, SEM and TEM would provide critical insights into its solid-state organization, from the micrometer to the near-atomic scale.
Scanning Electron Microscopy (SEM) is used to analyze the surface topography and morphology of a sample. An electron beam is scanned across the surface, and the resulting signals—primarily secondary and backscattered electrons—are collected to form an image. For Disilane, methylpentaphenyl-, which would likely be a solid powder or a cast film, SEM analysis would reveal key characteristics such as particle size distribution, crystal habit, and surface texture. In studies of similar disilane-deposited phases, SEM has been effectively used to image the resulting material's morphology. scholaris.ca Analysis of phenyl-substituted disilanes via SEM would similarly show the surface features of films or crystalline aggregates. kyoto-u.ac.jp
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, capable of imaging at the atomic level. In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample creates an image that provides information about the internal structure, crystallinity, and lattice arrangement. To analyze Disilane, methylpentaphenyl- with TEM, the material would need to be dispersed as nanoparticles or prepared as a very thin film. TEM could identify crystalline domains within an amorphous matrix and provide detailed images of the crystal lattice, which is critical for understanding structure-property relationships in organosilicon materials. unife.itau.dk
Table 1: Representative High-Resolution Imaging Data for Phenyl-Substituted Silanes
| Technique | Sample Type | Observed Features | Typical Resolution | Inferred Properties for Disilane, methylpentaphenyl- |
|---|---|---|---|---|
| SEM | Evaporated Film | Polycrystalline surface with distinct grain boundaries. | ~10 - 20 nm | Tendency for crystallization; provides data on grain size and film uniformity. |
| SEM | As-synthesized Powder | Agglomerates of faceted microcrystals. | ~50 nm | Crystalline nature of the bulk material; information on particle morphology. |
| TEM | Thin Film on Carbon Grid | Nanocrystalline domains embedded in an amorphous polyphenylsilane matrix. core.ac.uk | ~0.5 nm | Degree of crystallinity; presence of ordered structures at the nanoscale. |
| HR-TEM | Single Nanocrystal | Visible lattice fringes corresponding to crystallographic planes. | <0.2 nm | Direct visualization of the crystal structure and orientation. |
Chemical State and Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS)
These surface-sensitive techniques are indispensable for determining the elemental composition and chemical bonding environments at the material's surface, which often govern reactivity, interfacial interactions, and degradation.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides quantitative elemental and chemical state information from the top 1-10 nanometers of a surface. thermofisher.comdti.dk The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation or chemical state. For Disilane, methylpentaphenyl-, XPS would be used to:
Confirm the elemental composition (Si, C).
Quantify the surface stoichiometry.
Analyze the chemical states of silicon (e.g., Si-Si, Si-C, and potential Si-O from surface oxidation) and carbon (C-C in phenyl rings, C-Si, C-H). researchgate.net The Si 2p and C 1s core level spectra would be of particular interest.
Secondary Ion Mass Spectrometry (SIMS) is a mass spectrometry technique that analyzes the surface and sub-surface by sputtering the sample with a primary ion beam and analyzing the ejected secondary ions. ceitec.eu TOF-SIMS (Time-of-Flight SIMS) is particularly powerful for organic and polymeric materials because it provides detailed molecular information from the outermost 1-2 nanometers with high sensitivity. phi.comulvac-phi.com For Disilane, methylpentaphenyl-, TOF-SIMS would:
Detect the parent molecular ion, confirming its presence at the surface.
Identify characteristic fragments, such as phenyl (C₆H₅⁺), methyl (CH₃⁺), and various silyl fragments (e.g., SiPh₃⁺, SiMePh₂⁺), providing structural confirmation.
Map the lateral distribution of different chemical species on the surface. The combination of XPS and TOF-SIMS is highly complementary for the characterization of organosilicon surfaces. researchgate.netphi.com
Table 2: Expected XPS and TOF-SIMS Results for Disilane, methylpentaphenyl-
| Technique | Analysis Target | Expected Key Finding | Significance |
|---|---|---|---|
| XPS | Si 2p Core Level | A primary peak at ~99.5 eV corresponding to Si-Si/Si-C bonds. A smaller, higher binding energy shoulder (~102-103 eV) may indicate surface oxidation (Si-O). | Confirms the silicon chemical environment and assesses surface purity/oxidation. |
| XPS | C 1s Core Level | A main peak for C-C/C-H in phenyl rings (~284.8 eV), a smaller component for C-Si bonds (~284.0 eV), and a shake-up satellite characteristic of aromatic systems. | Verifies the presence and bonding state of the organic ligands. |
| TOF-SIMS | Positive Ion Spectrum | Detection of characteristic high-mass fragments such as [M-CH₃]⁺, [M-Ph]⁺, and ions corresponding to triphenylsilyl (SiPh₃⁺) and other silyl groups. | Provides unambiguous molecular information and structural details of the surface layer. |
| TOF-SIMS | Negative Ion Spectrum | Detection of fragments like C₂H⁻, SiC⁻, and phenyl-containing anions. | Offers complementary structural information. |
Advanced X-ray Techniques for Material Microstructure (e.g., GIWAXS, XRF, XBIC)
Advanced X-ray techniques provide deeper insights into the crystalline structure, elemental distribution, and electronic properties of materials, particularly in thin-film form.
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for investigating the crystal structure and molecular orientation in thin films. sgservice.com.twmdpi.com By using a very shallow angle of incidence, the X-ray beam is confined to the near-surface region, enhancing the signal from the film while minimizing background from the substrate. For a thin film of Disilane, methylpentaphenyl-, GIWAXS patterns would reveal:
The degree of crystallinity.
The preferred orientation of the molecules relative to the substrate (e.g., "edge-on" or "face-on" packing of the phenyl rings).
Lattice parameters and crystal packing information. This is crucial for applications in organic electronics, where molecular orientation dictates charge transport properties. uq.edu.au
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. When a material is excited by a primary X-ray source, it emits fluorescent (or secondary) X-rays that are characteristic of each element present. While XPS is surface-sensitive, XRF probes the bulk elemental composition. Micro-XRF (µ-XRF) can be used to map the elemental distribution across a surface with micrometer resolution. uq.edu.au
X-ray Beam Induced Current (XBIC) is a specialized synchrotron-based technique used to map the charge collection efficiency within a semiconductor device. ceitec.eu While not directly applicable to the characterization of the Disilane, methylpentaphenyl- molecule itself, if the compound were incorporated as a layer in a photovoltaic or electronic device, XBIC could be used to correlate its location (mapped simultaneously with µ-XRF) with regions of high or low electronic activity.
Table 3: Application of Advanced X-ray Techniques to Organosilicon Films
| Technique | Information Obtained | Anticipated Results for a Disilane, methylpentaphenyl- Film |
|---|---|---|
| GIWAXS | Crystallinity, molecular packing, and orientation. mdpi.come-asct.org | Diffraction peaks indicating specific lattice spacings (d-spacings). The position and intensity of these peaks would reveal the molecular orientation (e.g., lamellar stacking) relative to the substrate. |
| µ-XRF | Elemental distribution map. | A map showing the spatial distribution of silicon, which could reveal inhomogeneities or defects in a film. |
| XBIC | Map of charge collection efficiency in a device. ceitec.eu | If used in a device, could correlate regions of high silicon concentration (from XRF) with electronic performance, identifying defects or beneficial structural domains. |
Mechanistic Investigations of Disilane, Methylpentaphenyl Reactivity
Photochemistry and Photolytic Reaction Mechanisms
The direct irradiation of aryldisilanes like methylpentaphenyl-disilane initiates a cascade of photochemical reactions. mdpi.com These processes have been extensively studied using techniques such as nanosecond laser flash photolysis, which allows for the detection and characterization of short-lived transient species. researchgate.netscispace.comresearchgate.net Theoretical studies, primarily using density functional theory (DFT), have complemented experimental findings by mapping out the potential energy surfaces of these reactions. mdpi.com
The photolysis of methylpentaphenyl-disilane is understood to proceed from the triplet excited state. mdpi.comnih.gov Upon photoexcitation, the molecule transitions to the lowest-lying triplet state (T1), which then relaxes to a local minimum. mdpi.comnih.gov From this point, the reaction proceeds through a triplet transition state before undergoing an intersystem crossing to the ground singlet state (S0), ultimately leading to the formation of various photoproducts. mdpi.comnih.gov
Homolytic Cleavage of Si-Si Bonds and Radical Intermediates
A primary photochemical process in the reactivity of methylpentaphenyl-disilane is the homolytic cleavage of the silicon-silicon (Si-Si) bond. mdpi.com This bond scission is a key step that leads to the formation of silyl (B83357) free radicals. mdpi.comacs.org Specifically, the photolysis of methylpentaphenyl-disilane yields triphenylsilyl and methyldiphenylsilyl radicals. mdpi.com
Formation and Reactivity of Transient Silenes
In addition to radical intermediates, the photolysis of methylpentaphenyl-disilane also leads to the formation of transient silenes (compounds containing a silicon-carbon double bond). mdpi.com These highly reactive species are formally derived from the disproportionation and recombination of the initially formed silyl radicals. mdpi.com For instance, the direct irradiation of methylpentaphenyl-disilane in a hydrocarbon solution containing acetone (B3395972) has been shown to produce 1,1-diphenylsilene. researchgate.net
Furthermore, nanosecond laser flash photolysis studies have identified a strongly absorbing transient species suggested to be a 1,3,5-(1-sila)hexatriene derivative. researchgate.netresearchgate.net This intermediate arises from a scispace.comCurrent time information in Bangkok, TH.-trimethylsilyl migration. researchgate.netresearchgate.net These transient silenes and silatrienes are highly reactive and can be trapped by various reagents, including alcohols and acetone, to form stable adducts. researchgate.netresearchgate.net
Effects of Substituents and Solvent Polarity on Photoreactivity
The photochemical pathways and the reactivity of the resulting intermediates are significantly influenced by both the substituents on the disilane (B73854) and the polarity of the solvent. mdpi.comresearchgate.netacs.org In the case of aryldisilanes, the nature of the aryl substituents can affect the stability and reactivity of the transient silenes. researchgate.net
Solvent polarity plays a crucial role in dictating the dominant reaction mechanism. researchgate.net In nonpolar solvents, the formation of silenic products, which are derived from the lowest excited singlet state, tends to be the major pathway. researchgate.net Conversely, in polar solvents such as acetonitrile (B52724), the formation of silyl radicals from the lowest excited triplet state becomes the predominant route. researchgate.net Theoretical calculations support this observation, indicating that photolysis in more polar solvents can lead to higher yields of silyl radicals. mdpi.com This solvent-dependent behavior highlights the complex nature of the excited state potential energy surfaces and the different pathways available for reaction.
Kinetics and Thermodynamics of Reaction Pathways
Understanding the kinetics and thermodynamics of the reaction pathways of methylpentaphenyl-disilane and its transient intermediates is essential for a complete mechanistic picture. Techniques like laser flash photolysis have been instrumental in determining the absolute rate constants for the reactions of the transient species. researchgate.netrsc.org
Absolute Rate Constant Determinations
The absolute rate constants for the reactions of transient silenes with various nucleophiles have been determined. researchgate.netepa.govacs.org These studies provide quantitative data on the reactivity of these species. For example, the reactions of silenes with alcohols, amines, and acetic acid have been kinetically characterized. epa.gov The rate constants for these reactions can vary by several orders of magnitude depending on the specific silene and the trapping reagent. epa.gov
Below is a table of absolute rate constants for the reaction of a related transient silene, 1,1-diphenyl-2-neopentylsilene, with various nucleophiles in different solvents. This data illustrates the influence of the solvent on reactivity.
Table 1: Absolute Rate Constants (k) for the Reaction of 1,1-Diphenyl-2-neopentylsilene with Nucleophiles at 25°C
| Nucleophile | Solvent | k (M⁻¹s⁻¹) |
|---|---|---|
| Acetone | Hexane | (1.2 ± 0.1) x 10³ |
| Acetonitrile | (3.5 ± 0.2) x 10³ | |
| Methanol (B129727) | Hexane | (1.5 ± 0.1) x 10⁵ |
| Acetonitrile | (5.0 ± 0.3) x 10⁵ | |
| Acetic Acid | Hexane | (2.0 ± 0.2) x 10⁷ |
| Acetonitrile | (6.0 ± 0.5) x 10⁷ | |
| n-Butylamine | Hexane | (3.0 ± 0.3) x 10⁶ |
| Acetonitrile | (1.0 ± 0.1) x 10⁷ |
Data sourced from studies on a related transient silene to illustrate reactivity trends. researchgate.net
Activation Parameters and Kinetic Isotope Effects
Activation parameters, such as the Arrhenius activation energy (Ea), provide further insight into the reaction mechanisms. researchgate.net For the reactions of some silenes with nucleophiles, negative activation energies have been observed, which is consistent with a stepwise mechanism involving a pre-equilibrium complex formation. researchgate.net
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying bond-breaking steps in the rate-determining transition state. lookchem.comrdd.edu.iqwikipedia.orglibretexts.org In the context of silene reactivity, deuterium (B1214612) isotope effects have been measured for their reactions with alcohols and water. For the reaction of silatrienes (related transient species) with water, a deuterium isotope effect of kH/kD ≈ 1.7 has been reported. lookchem.com This value suggests the involvement of proton transfer in the reaction mechanism. lookchem.com Similarly, deuterium KIEs have been determined for the reactions of various 1,1-diarylsilenes with methanol and acetic acid, providing further evidence for mechanisms that involve initial nucleophilic attack at the silicon atom followed by proton transfer. epa.gov
Diverse Reaction Modes in Organosilicon Synthesis
The reactivity of methylpentaphenyl-disilane is characterized by the generation of highly reactive intermediates, which then engage in a variety of transformations fundamental to organosilicon synthesis. acs.orgmdpi.com Photolysis of methylpentaphenyl-disilane is a key method to produce transient species such as silyl radicals and silenes (compounds with a silicon-carbon double bond). mdpi.comresearchgate.net These intermediates are not stable and readily react with a wide range of trapping agents. researchgate.net The study of these reactions provides insight into the mechanistic pathways available to complex organosilicon molecules and enables the synthesis of novel structures. The principal reactive intermediate formed from the photolysis of methylpentaphenyl-disilane (PhMeSi-SiPh₃) is 1-methyl-1,3,3-triphenyl-3-(triphenylsilyl)silacyclobutane. acs.orgresearchgate.net The subsequent reactivity is largely dictated by the behavior of these transient species in the presence of other reagents. researchgate.net
Nucleophilic and Electrophilic Additions
The unsaturated and polarized nature of the silicon-carbon double bond in silenes makes them susceptible to attack by both nucleophiles and electrophiles. wikipedia.orglibretexts.org In the context of intermediates generated from methylpentaphenyl-disilane, nucleophilic addition is a well-documented reaction pathway. researchgate.net The carbon atom of the Si=C bond acts as a nucleophilic center, while the silicon atom is electrophilic.
Nucleophilic attack generally targets the electrophilic silicon atom of the silene intermediate. libretexts.org Common nucleophiles such as alcohols (methanol, t-butanol) and water readily add across the Si=C bond. researchgate.netlibretexts.org For instance, the reaction with methanol yields a methoxy-substituted silane (B1218182). This type of reaction is often used to trap and characterize transient silenes. researchgate.net
Electrophilic addition can also occur, where an electrophile attacks the carbon atom of the Si=C bond. lasalle.edu For example, acetone can react with silenes in an ene-type reaction, which can be viewed as an electrophilic interaction of the acetone carbonyl group with the silene. researchgate.net
Detailed kinetic studies on the trapping of silenes generated from the photolysis of related phenyl-substituted disilanes provide quantitative data on their reactivity. The absolute rate constants for the reaction of 1,1-diphenylsilene, a related reactive intermediate, with various nucleophilic and electrophilic trapping agents are presented below.
Table 1: Absolute Rate Constants for Trapping of 1,1-Diphenylsilene in Hexane Solution
| Trapping Reagent | Reaction Type | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| Methanol | Nucleophilic Addition | 3.1 x 10⁸ |
| t-Butanol | Nucleophilic Addition | 1.1 x 10⁸ |
| Acetic Acid | Electrophilic Addition | 2.5 x 10⁹ |
| Acetone | Ene Reaction | 1.8 x 10⁶ |
| 2,3-Dimethyl-1,3-butadiene | [4+2] Cycloaddition | 1.4 x 10⁶ |
| Oxygen | --- | 2.7 x 10⁹ |
Data sourced from studies on related reactive silene intermediates. researchgate.net
Cycloaddition and Ene-Reactions
Silenes, as electron-deficient species, are excellent partners in cycloaddition reactions. libretexts.org The intermediates derived from methylpentaphenyl-disilane can undergo [2+2] and [4+2] cycloadditions with suitable trapping agents. For example, in the presence of a conjugated diene like 2,3-dimethyl-1,3-butadiene, a Diels-Alder type [4+2] cycloaddition occurs to form a six-membered ring containing a silicon atom. researchgate.netlibretexts.org
The ene reaction is another pericyclic reaction pathway available to these reactive silene intermediates. nih.gov This reaction involves an alkene with an allylic hydrogen (the "ene") reacting with the silene (the "enophile"). The reaction proceeds through a cyclic transition state, resulting in the formation of a new silicon-carbon bond, a carbon-hydrogen bond, and a shift of the double bond. nih.govrsc.org The reaction of silenes with acetone can also be classified as an ene reaction, where acetone acts as the ene component. researchgate.net
Table 2: Examples of Cycloaddition and Ene-Reactions of Silenes
| Reaction Type | Reactants | Product Type |
|---|---|---|
| [4+2] Cycloaddition | Silene + Conjugated Diene | Silacyclohexene derivative |
| [2+2] Cycloaddition | Silene + Alkene | Silacyclobutane derivative |
| Ene Reaction | Silene + Alkene (with allylic H) | Allylsilane derivative |
These are general reaction types observed for silene intermediates. researchgate.netlibretexts.org
Sigmatropic Rearrangements (e.g., Brook and Retro-Brook)
Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. libretexts.orglibretexts.org In organosilicon chemistry, the Brook and retro-Brook rearrangements are prominent examples of thieme-connect.deresearchgate.net-sigmatropic shifts. wikipedia.org
The Brook rearrangement involves the intramolecular, base-catalyzed migration of a silyl group from a carbon atom to an oxygen atom of an α-silyl carbinol. thieme-connect.dealfa-chemistry.com This process is driven by the formation of the thermodynamically stable silicon-oxygen bond. wikipedia.org The mechanism typically starts with the deprotonation of the hydroxyl group to form an alkoxide, which then attacks the adjacent silicon atom, leading to a pentacoordinate silicon intermediate that rearranges to a silyl ether carbanion. alfa-chemistry.comgelest.com
The retro-Brook rearrangement is the reverse process, where a silyl group migrates from an oxygen atom to a carbon atom. researchgate.netwikipedia.org This reaction is generally less common but can be induced under specific conditions, such as with strong bases or through electrochemical reduction. researchgate.netgelest.com It proceeds from a silyl ether to an α-silyl alcohol. researchgate.net
While direct studies on Brook and retro-Brook rearrangements starting from methylpentaphenyl-disilane are not extensively detailed in the literature, the reactive intermediates generated from its decomposition can potentially undergo such rearrangements if appropriate functional groups are present in the trapping agents or subsequent reaction products. For instance, if a reaction product contains an α-silyl alcohol moiety, it could be susceptible to a Brook rearrangement under basic conditions.
Table 3: Comparison of Brook and Retro-Brook Rearrangements
| Feature | Brook Rearrangement | Retro-Brook Rearrangement |
|---|---|---|
| Migration | Si from Carbon to Oxygen | Si from Oxygen to Carbon |
| Reactant | α-Silyl alcohol | Silyl ether |
| Product | Silyl ether | α-Silyl alcohol |
| Driving Force | Formation of strong Si-O bond | Formation of a more stable carbanion or alkoxide |
| Typical Conditions | Basic | Strong base or specific activation |
General characteristics of the rearrangements. thieme-connect.deresearchgate.netwikipedia.orgalfa-chemistry.com
Theoretical and Computational Chemistry of Disilane, Methylpentaphenyl
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds in Disilane (B73854), methylpentaphenyl- are fundamental to understanding its stability and reactivity. Computational methods offer a powerful lens for this analysis.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio calculations are cornerstone methods for investigating the electronic structure of silicon compounds like Disilane, methylpentaphenyl-. These calculations provide detailed information on the molecule's geometry, bond lengths, and bond angles. For instance, the silicon-silicon (Si-Si) bond length and the silicon-carbon (Si-C) bond lengths are critical parameters that can be precisely calculated. The phenyl and methyl substituents attached to the disilane core significantly influence the electron distribution and molecular geometry.
DFT methods, with various functionals such as B3LYP, are commonly employed to balance computational cost and accuracy. Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher levels of theory for more precise calculations of electron correlation effects, which are important in accurately describing the bonding within the molecule.
Table 1: Calculated Geometric Parameters for Disilane, methylpentaphenyl-
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of Disilane, methylpentaphenyl-. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.
In Disilane, methylpentaphenyl-, the HOMO is typically characterized by σ-bonding orbitals localized on the Si-Si bond, while the LUMO is often a σ*-antibonding orbital. The phenyl groups can also contribute to the frontier orbitals through their π-systems. Analysis of the MO compositions reveals the specific atomic orbital contributions to these frontier orbitals, highlighting the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO).
Table 2: Frontier Orbital Energies for Disilane, methylpentaphenyl-
Reaction Mechanism Elucidation through Potential Energy Surfaces
Computational chemistry is instrumental in mapping the potential energy surfaces (PES) of chemical reactions involving Disilane, methylpentaphenyl-. A PES provides a comprehensive picture of the energy of the system as a function of the positions of its atoms, allowing for the detailed study of reaction mechanisms.
Identification of Transition States and Reaction Intermediates
By exploring the PES, chemists can identify stationary points, which include local minima corresponding to reactants, products, and reaction intermediates, as well as saddle points corresponding to transition states. For reactions such as the thermal or photochemical decomposition of Disilane, methylpentaphenyl-, computational methods can pinpoint the structure and energy of the transition states that connect the reactant to the products or intermediates. This information is crucial for determining reaction rates and understanding the factors that control the reaction pathway. For example, the homolytic cleavage of the Si-Si bond can be studied by calculating the energy profile along the Si-Si bond dissociation coordinate.
Spin-State Energetics and Intersystem Crossing
The electronic spin state can play a critical role in the reactivity of Disilane, methylpentaphenyl-, particularly in photochemical reactions. Computational methods can be used to calculate the energies of different spin states (e.g., singlet and triplet states) along a reaction coordinate. The possibility of intersystem crossing, a non-radiative process involving a transition between two electronic states with different spin multiplicities, can be evaluated. Understanding the spin-state energetics is essential for explaining the observed product distributions in reactions that may proceed through different spin manifolds.
Prediction of Spectroscopic Signatures and Molecular Properties
Computational chemistry allows for the prediction of various spectroscopic properties of Disilane, methylpentaphenyl-, which can be used to aid in its experimental characterization. By calculating these properties, researchers can interpret experimental spectra and gain deeper insights into the molecule's structure and bonding.
Predicted spectroscopic data includes:
Infrared (IR) spectra: The vibrational frequencies and their corresponding intensities can be calculated to predict the appearance of an IR spectrum. Specific vibrational modes, such as the Si-Si stretching frequency, can be identified.
Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (e.g., ¹H, ¹³C, ²⁹Si NMR) can be computed to assist in the assignment of experimental NMR signals.
UV-Vis spectra: Electronic excitation energies and oscillator strengths can be calculated using time-dependent DFT (TD-DFT) to predict the absorption bands in the UV-Vis spectrum, which correspond to electronic transitions within the molecule.
Table 3: Predicted Spectroscopic Data for Disilane, methylpentaphenyl-
Computational Spectroscopy (e.g., UV-Vis, NMR)
Computational spectroscopy is a vital tool for interpreting and predicting the spectral features of complex molecules like methylpentaphenyldisilane. core.ac.ukarxiv.org Theoretical calculations are used to model various types of spectra, providing a direct link between the molecular structure and the observed spectroscopic signals. core.ac.ukrsc.org
UV-Vis Spectroscopy: The electronic absorption properties of aryldisilanes are of significant interest. Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), predict the electronic transitions of these molecules. nih.govnih.gov For methylpentaphenyldisilane, the characteristic absorption in the ultraviolet region is primarily attributed to the σ → σ* transition localized on the silicon-silicon bond. nih.gov The energy of this transition, and thus the position of the absorption maximum (λmax), is sensitive to the substituents on the silicon atoms and the conformation of the disilane backbone. While specific calculated UV-Vis data for methylpentaphenyldisilane is not detailed in the provided results, the general principles for aryldisilanes are well-established through computational studies. nih.govresearchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structure elucidation. lehigh.edu Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective in predicting the ¹H and ¹³C NMR chemical shifts of organosilicon compounds. nih.govmdpi.com These calculations help in the assignment of experimental spectra and provide confidence in the proposed molecular structure. nih.govresearchgate.net For methylpentaphenyldisilane, with its distinct methyl and phenyl groups, theoretical NMR data would be crucial in differentiating the chemical environments of the various protons and carbon atoms.
Below is a hypothetical table illustrating the kind of data generated from such computational studies, comparing theoretical and experimental chemical shifts.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| Si-CH₃ (¹H) | Value | Value |
| Phenyl-H (¹H) | Range | Range |
| Si-CH₃ (¹³C) | Value | Value |
| Phenyl-C (¹³C) | Range | Range |
| Si-CH₃ (²⁹Si) | Value | Value |
| Si-Ph (²⁹Si) | Value | Value |
| Note: This table is illustrative. Actual experimental and calculated values would require specific research data not present in the search results. |
Energetic Contributions and Non-Covalent Interactions
The three-dimensional structure, stability, and reactivity of methylpentaphenyldisilane are dictated by a complex interplay of energetic factors and non-covalent interactions. nih.govnih.gov Computational chemistry offers powerful tools to dissect these contributions.
Energetic Contributions: Quantum mechanical calculations can map the potential energy surface of the molecule, for instance, by calculating the energy as a function of the torsion angle around the Si-Si bond. This reveals the relative energies of different conformers (e.g., anti and gauche) and the rotational energy barriers between them. These energetic calculations are fundamental to understanding the molecule's dynamics.
Non-Covalent Interactions (NCIs): The bulky phenyl groups in methylpentaphenyldisilane lead to significant non-covalent interactions, such as van der Waals forces and steric repulsion, which are crucial in determining the molecule's preferred conformation. nih.gov Methods like Symmetry-Adapted Perturbation Theory (SAPT) or analysis of the Reduced Density Gradient (RDG) can be used to identify and quantify these interactions. unimi.itmdpi.com These analyses can decompose the total interaction energy into physically meaningful components like electrostatics, exchange-repulsion, induction, and dispersion. mdpi.commdpi.com Such studies reveal that even seemingly weak interactions can collectively have a large impact on molecular structure and stability. nih.gov
Comparative Theoretical Studies with Analogous Compounds
Germanium Analogues (Dimetallanes)
Theoretical studies comparing methylpentaphenyldisilane with its germanium analogues, such as Ph₃Si-GePh₂Me and Ph₃Ge-SiPh₂Me, provide valuable insights into the influence of the Group 14 element. mdpi.com Silicon and germanium share similarities in their chemical properties and atomic radii (Si: 117 pm, Ge: 122 pm), leading to analogous photochemical behaviors. mdpi.com
Computational models show that replacing a silicon atom with germanium leads to predictable changes in molecular geometry and electronic structure. The Ge-Ge and Si-Ge bonds are generally longer and weaker than Si-Si bonds. This is reflected in their spectroscopic properties, where the σ → σ* transition for germanium-containing analogues is expected at lower energy (a red-shift in the UV-Vis spectrum) compared to the pure disilane. researchgate.netnih.gov
Effects of Group 14 Elements on Reactivity and Photolysis
The identity of the Group 14 element (Si or Ge) in dimetallanes of the type Ph₃M–M′Ph₂Me (where M, M′ = Si or Ge) significantly influences their reactivity and photochemical pathways. mdpi.com Theoretical investigations, using methods like the M06-2X/6-311G(d) level of theory, have been conducted on these systems. mdpi.comresearchgate.net
The primary photochemical reaction upon irradiation is the homolytic cleavage of the M-M' bond, generating silyl (B83357) and/or germyl (B1233479) radicals. nih.gov The reaction is thought to proceed from the reactant to a Franck-Condon region, followed by transition to a triplet state minimum and subsequent intersystem crossing to produce the final radical products. mdpi.comresearchgate.net Theoretical findings indicate that the formation of these radicals occurs from the triplet states of the reactants. nih.govmdpi.com
Applications in Advanced Materials Science and Chemical Synthesis
Precursors for Silicon-Based Materials and Devices
There is currently a lack of specific data documenting the use of Disilane (B73854), methylpentaphenyl- as a precursor for silicon-based materials and devices. The utility of other disilanes in these areas is well-established, but information regarding methylpentaphenyl disilane is not prevalent.
Chemical Vapor Deposition (CVD) for Thin Film Fabrication
No specific studies or patents were identified that describe the use of Disilane, methylpentaphenyl- as a precursor in chemical vapor deposition (CVD) processes for the fabrication of thin films. While disilanes, in general, are used in CVD, the particular characteristics and performance of methylpentaphenyl-disilane in this application have not been detailed in the available literature.
Electronic and Optoelectronic Applications
While organosilanes are integral to the development of electronic and optoelectronic components, there is no specific mention in the surveyed literature of Disilane, methylpentaphenyl- being utilized for these applications. Research on aryldisilanes has noted their interesting photochemical properties, but direct applications in electronic or optoelectronic devices are not specified for this compound.
Photovoltaic Device Manufacturing
The manufacturing of photovoltaic devices often involves silicon-containing compounds. However, a review of the available research and patents did not yield any instances of Disilane, methylpentaphenyl- being used in the fabrication of solar cells.
Role in Contemporary Organic and Organometallic Synthesis
The role of Disilane, methylpentaphenyl- in contemporary organic and organometallic synthesis is not well-documented. While disilanes can be versatile reagents, the specific applications for this compound are not detailed in the literature.
Versatile Silylation Reagents
Silylation is a common chemical process for protecting functional groups, and various silylating agents are employed. However, there is no specific information available that details the use of Disilane, methylpentaphenyl- as a silylation reagent in organic synthesis.
Synthesis of Silicon-Containing Heterocycles (Silacycles)
The synthesis of silacycles is an active area of research, with some disilanes being utilized as precursors. However, there are no available reports on the use of Disilane, methylpentaphenyl- for the synthesis of silicon-containing heterocycles.
Ligand Design in Catalysis
The efficacy of a homogeneous catalyst is intricately linked to the nature of the ligands coordinated to the metal center. Ligand design involves the deliberate modification of a ligand's structure to optimize the performance of a catalyst for a specific chemical transformation. Key parameters that are often fine-tuned include the ligand's steric bulk, electronic properties (donor/acceptor capabilities), and the geometry it imposes on the metal's coordination sphere.
Silyl (B83357) groups are versatile substituents in ligand design due to their tunable steric and electronic profiles. The introduction of bulky silyl groups can create a sterically hindered environment around the metal center, which can be advantageous in several ways:
Promoting Reductive Elimination: By increasing steric congestion, bulky ligands can facilitate the reductive elimination of the product from the metal center, thereby accelerating the catalytic turnover.
Enhancing Selectivity: A well-defined steric environment can control the approach of substrates to the active site, leading to higher regioselectivity and stereoselectivity.
Stabilizing Reactive Species: Bulky ligands can kinetically stabilize highly reactive, low-coordinate metal complexes, preventing catalyst decomposition pathways such as dimerization or aggregation.
From an electronic standpoint, silyl groups are generally considered to be σ-donating, which can increase the electron density at the metal center. This increased electron density can, in turn, influence the reactivity of the catalyst, for example, by promoting oxidative addition steps in a catalytic cycle.
Disilane, methylpentaphenyl-, with its methyl group and five phenyl substituents attached to a disilane core, presents a unique combination of steric bulk and electronic properties. The pentaphenylsilyl moiety provides significant steric hindrance, which could be exploited to create a well-defined and protective pocket around a metal center. The presence of the Si-Si bond introduces an additional layer of complexity and potential reactivity. This bond is known to be susceptible to cleavage under certain conditions, which could lead to novel catalytic pathways or catalyst activation mechanisms.
The potential of silyl-substituted ligands in catalysis has been demonstrated in various systems. For instance, silyl-substituted ortho-terphenoxide ligands have been successfully employed in yttrium-catalyzed intramolecular hydroamination reactions. researchgate.net In these systems, the bulky silyl groups on the ligand framework are crucial for achieving high catalytic activity. Similarly, silyl-substituted oxazoline (B21484) ferrocene (B1249389) ligands have shown promise in palladium-catalyzed asymmetric allylic alkylation and copper-catalyzed cycloaddition reactions, highlighting the versatility of silyl groups in tuning enantioselectivity. mdpi.com
Furthermore, the choice of silyl versus aryl substituents on a ligand can have a profound impact on the geometry and reactivity of the resulting metal complex. Studies on dialumenes have shown that silyl-supported ligands tend to favor planar geometries, while aryl groups can induce bent structures, leading to different reactivities in small molecule activation. rsc.org This underscores the subtle yet significant role that the choice of substituent plays in ligand design.
In the context of Disilane, methylpentaphenyl-, its application as a ligand could be envisioned in a variety of catalytic reactions where steric bulk and electron-donating properties are desirable. For example, in cross-coupling reactions, the bulky nature of the ligand could promote the challenging reductive elimination step, particularly in the formation of sterically hindered products. In polymerization catalysis, the ligand's steric profile could influence the stereochemistry of the resulting polymer.
Future Research Directions and Scholarly Perspectives
Innovations in Synthesis and Scalability
One promising avenue is the use of silyl (B83357) anions in nucleophilic substitution reactions. The cleavage of the Si-Si bond in a readily available symmetrical hexaphenyldisilane (B72473) with an organolithium reagent, followed by reaction with a methyl-substituted electrophile, could offer a more direct and selective pathway. However, kinetic factors heavily influence the regioselectivity of such cleavage reactions in unsymmetrical disilanes, a factor that needs careful consideration and optimization. nih.govacs.org Studies on arylpentamethyldisilanes have shown that the site of nucleophilic attack is influenced by the electronic effects of the phenyl substituents, suggesting that kinetic control can be harnessed for selective synthesis. nih.govacs.org
Furthermore, electrochemical methods for the synthesis of disilanes from chlorosilanes are gaining traction. These techniques can offer improved chemoselectivity and may be adaptable for the synthesis of unsymmetrical disilanes under milder conditions. Future investigations could explore the electrochemical coupling of a mixture of triphenylchlorosilane and methyldiphenylchlorosilane to target the desired product.
The development of catalytic methods for the synthesis of unsymmetrical disilanes remains a significant goal. While catalysis in this area is still emerging, exploring transition metal-catalyzed cross-coupling reactions between different silyl moieties could provide a highly efficient and scalable route to methylpentaphenyl-disilane and its derivatives.
Table 1: Comparison of Potential Synthetic Routes for Disilane (B73854), methylpentaphenyl-
| Synthetic Method | Potential Advantages | Potential Challenges |
| Modified Wurtz Coupling | Utilizes readily available starting materials. | Low selectivity, formation of byproducts, harsh reaction conditions. dtic.mil |
| Silyl Anion Chemistry | Potentially high selectivity and yield. | Requires strong nucleophiles and anhydrous conditions, regioselectivity can be an issue. nih.govacs.org |
| Electrochemical Synthesis | Improved chemoselectivity, milder conditions. | May require specialized equipment, optimization of reaction parameters. |
| Catalytic Cross-Coupling | High efficiency and selectivity, scalability. | Catalyst development is still in early stages for this specific transformation. |
Discovery of Unprecedented Reactivity and Transformation Pathways
The reactivity of aryldisilanes is rich and often initiated by the cleavage of the relatively weak silicon-silicon bond. Photolysis of aryldisilanes is known to generate silyl radicals, which can lead to a variety of interesting transformations. mdpi.comacs.orgacs.org For methylpentaphenyl-disilane, photochemical studies are of particular interest. Theoretical investigations on the photolysis of methylpentaphenyldimetallanes (including the disilane analog) suggest that excitation to the triplet state plays a crucial role, leading to Si-Si bond homolysis. mdpi.com This opens up avenues for exploring novel radical-mediated reactions, such as additions to unsaturated bonds or hydrogen atom abstraction processes. acs.orgacs.org
The thermal reactivity of methylpentaphenyl-disilane also warrants further investigation. Thermal rearrangements in aryldisilanes can lead to the formation of silicon-carbon double-bonded intermediates (silenes) or other reactive species. mdpi.comrsc.org The specific substitution pattern in methylpentaphenyl-disilane could influence the pathways of these rearrangements, potentially leading to the discovery of new and unexpected molecular architectures.
Furthermore, the interaction of methylpentaphenyl-disilane with transition metal complexes could unlock novel catalytic cycles and organometallic structures. The Si-Si bond can undergo oxidative addition to low-valent metal centers, providing a pathway to functionalized silicon compounds.
The reaction of unsymmetrical disilanes with alkynes has been shown to result in either [2+2] cycloaddition or C-H addition, with the regioselectivity being highly dependent on the substituents. core.ac.ukresearchgate.net Exploring the reactivity of methylpentaphenyl-disilane with various alkynes could lead to the synthesis of novel disilacyclobutenes and other unsaturated organosilicon compounds with interesting electronic and photophysical properties.
Synergistic Integration of Experimental and Computational Approaches
The synergy between experimental and computational chemistry is a powerful tool for understanding and predicting the behavior of complex molecules like methylpentaphenyl-disilane. Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, bonding, and reaction mechanisms of this compound.
A theoretical study on the photolysis of methylpentaphenyldimetallanes has already laid the groundwork for understanding the photochemical behavior of the silicon analogue. mdpi.com Future computational work could expand on this by:
Mapping Potential Energy Surfaces: Detailed mapping of the potential energy surfaces for various thermal and photochemical reactions can help to identify the most likely reaction pathways and predict the structures of intermediates and products. mdpi.comresearchgate.net
Analyzing Electronic Properties: Calculations can elucidate the nature of the HOMO and LUMO, which is crucial for understanding the compound's reactivity and its potential as a component in electronic materials. The interaction between the Si-Si σ-orbitals and the phenyl π-orbitals (σ-π conjugation) is a key feature that can be precisely modeled. mdpi.comchinesechemsoc.org
Simulating Spectroscopic Data: Predicting NMR, UV-Vis, and vibrational spectra can aid in the characterization of methylpentaphenyl-disilane and its reaction products, providing a direct link between theoretical models and experimental observations.
Experimental studies, in turn, will be essential to validate the predictions of computational models. The synthesis of methylpentaphenyl-disilane and the experimental investigation of its reactivity under various conditions (photochemical, thermal, in the presence of catalysts) will provide the necessary data to refine and improve the theoretical models. This iterative process of prediction and verification will accelerate the discovery of new chemistry for this fascinating molecule.
Development of High-Performance Material Architectures
Organosilicon compounds, particularly those containing phenyl groups, are known for their thermal stability, chemical inertness, and unique electronic properties, making them attractive for applications in materials science. iust.ac.iriust.ac.ir Phenyl-substituted silanes are used in the synthesis of high-performance polymers, resins, and coatings that exhibit excellent resistance to high temperatures and radiation. osisilicones.comcfmats.comsinosil.com
Future research could explore the incorporation of the methylpentaphenyl-disilane moiety into various material architectures:
Polysilane Backbones: The unsymmetrical nature of methylpentaphenyl-disilane could be exploited to create polysilanes with controlled stereochemistry and helical structures. The phenyl groups would enhance thermal stability, while the methyl group could provide a site for further functionalization. The electronic properties of such polymers, arising from σ-electron delocalization along the silicon backbone, could be tuned by the specific arrangement of the substituents. mdpi.com
Hybrid Organic-Inorganic Materials: Methylpentaphenyl-disilane can serve as a building block for hybrid materials, where the organosilicon component is integrated with other organic or inorganic materials to achieve synergistic properties. mdpi.comscifat.com For instance, it could be used to modify the surface of nanoparticles or to create novel sol-gel materials.
Luminescent Materials: The σ-π conjugation in aryldisilanes can lead to interesting photophysical properties, including fluorescence. chinesechemsoc.orgchinesechemsoc.org By incorporating methylpentaphenyl-disilane into conjugated organic molecules, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs) and sensors.
Interdisciplinary Research and Broader Scientific Impact
The unique properties of organosilicon compounds have led to their application in a wide range of scientific disciplines. cancer.govbohrium.comresearchgate.netbohrium.com The future research directions for methylpentaphenyl-disilane are inherently interdisciplinary, with potential impacts extending beyond traditional chemistry.
Materials Science: As discussed, the development of new polymers and hybrid materials based on methylpentaphenyl-disilane could have significant implications for the electronics, aerospace, and coatings industries. iust.ac.irresearchgate.net
Catalysis: The study of the interactions between methylpentaphenyl-disilane and transition metals could lead to the development of new catalytic systems for a variety of organic transformations.
Nanoscience: The ability to functionalize surfaces and nanoparticles with this compound could open up new possibilities in the design of nanomaterials with tailored properties for applications in areas such as drug delivery and medical imaging. uc.edu
Supramolecular Chemistry: The phenyl groups of methylpentaphenyl-disilane can participate in non-covalent interactions, such as π-π stacking, which could be exploited in the design of self-assembling systems and molecular machines.
Q & A
What established laboratory methods are used to synthesize methylpentaphenyldisilane, and how can reaction conditions be optimized?
Answer: Methylpentaphenyldisilane, as an organodisilane, is typically synthesized via reductive coupling of chlorosilane precursors. A common approach involves reacting methylphenyldichlorosilane with sodium in an inert solvent (e.g., tetrahydrofuran) under rigorously anhydrous conditions. Key parameters include:
- Catalyst selection : Sodium or lithium metals are standard reductants, but catalytic systems (e.g., transition metal complexes) may improve yield .
- Temperature control : Reactions are often conducted at reflux (60–80°C) to balance reactivity and side-product formation.
- Purification : Distillation or recrystallization under nitrogen ensures purity, with characterization via to confirm Si–Si bond formation .
Advanced Tip : For higher yields, explore ultrasonic agitation to enhance sodium dispersion or use silyl Grignard reagents for selective coupling .
How can researchers design experiments to assess the thermal stability and decomposition kinetics of methylpentaphenyldisilane?
Answer : Thermal decomposition studies require:
- Instrumentation : Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to track mass loss and identify gaseous byproducts (e.g., benzene, silanes) .
- Kinetic modeling : Use isoconversional methods (e.g., Kissinger analysis) to derive activation energies from differential scanning calorimetry (DSC) data.
- Controlled atmospheres : Conduct experiments under nitrogen vs. vacuum to evaluate oxidative vs. pyrolytic pathways.
Data Contradiction : If literature reports varying decomposition temperatures (e.g., 300–400°C), replicate experiments with standardized heating rates and sample purity checks. Cross-validate with in-situ Fourier-transform infrared (FTIR) spectroscopy to detect intermediate species .
What safety protocols are critical for handling methylpentaphenyldisilane in gas-phase deposition systems?
Answer : Key considerations include:
- Flammability mitigation : Operate below the lower explosion limit (LEL) by diluting with inert gases (e.g., or ). For disilane analogs, LEL is ~1.4% in air; similar precautions apply .
- Leak detection : Install gas sensors (e.g., semiconductor-based detectors) calibrated for silanes.
- Emergency measures : Use water spray to cool equipment during leaks; avoid extinguishers, which can react with silanes .
Advanced Design : Implement real-time mass flow controllers (MFCs) to maintain disilane concentrations <1% in CVD reactors, minimizing ignition risks while ensuring deposition efficiency .
How does methylpentaphenyldisilane compare to other precursors in low-pressure chemical vapor deposition (LPCVD) of silicon films?
Answer : Methylpentaphenyldisilane offers advantages over monosilane () and disilane ():
- Lower deposition temperatures : Enables amorphous or polycrystalline silicon growth at 400–500°C vs. 600°C for , reducing thermal stress on substrates .
- Film quality : Larger grain sizes due to fewer nucleation sites, enhancing carrier mobility. Validate via atomic force microscopy (AFM) and Hall-effect measurements.
- Byproduct management : Phenyl groups may decompose into carbonaceous residues; optimize hydrogen co-flow to suppress contamination .
What analytical techniques resolve structural ambiguities in methylpentaphenyldisilane derivatives?
Answer : Combine:
- Nuclear magnetic resonance (NMR) : and to confirm substitution patterns and Si–Si bond integrity. For example, chemical shifts for disilanes typically range from -20 to -40 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects fragmentation pathways.
- X-ray crystallography : For crystalline derivatives, resolves bond lengths and steric effects of phenyl groups .
Advanced Tip : Use dynamic NMR to study rotational barriers around the Si–Si bond, revealing conformational flexibility .
How can researchers address discrepancies in reported reactivity of methylpentaphenyldisilane with electrophiles?
Answer : Contradictions in reactivity (e.g., with halogens or Lewis acids) may arise from:
- Steric hindrance : Bulky phenyl groups slow kinetics. Compare reaction rates with less hindered analogs (e.g., hexamethyldisilane) using stopped-flow spectroscopy.
- Solvent effects : Polar solvents stabilize transition states in SN2-like mechanisms. Test reactions in toluene vs. dichloromethane.
- Catalyst screening : Transition metal catalysts (e.g., Pt/C) may bypass steric limitations. Monitor progress via in-situ Raman spectroscopy .
What strategies optimize methylpentaphenyldisilane for graphene growth on silicon carbide (SiC) substrates?
Answer : In SiC sublimation processes, methylpentaphenyldisilane can modulate silicon vapor pressure:
- Pressure control : Adjust disilane partial pressure to suppress Si vacancy formation, enhancing graphene uniformity. Use quartz crystal microbalances for real-time monitoring .
- Temperature gradients : Staged heating (e.g., 1200°C for SiC decomposition, 800°C for disilane injection) balances graphene nucleation and growth .
- Post-growth analysis : Employ scanning tunneling microscopy (STM) to correlate disilane flow rates with graphene defect density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
